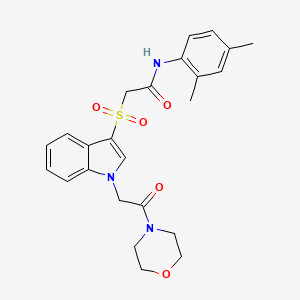
N-(2,4-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O5S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and the mechanisms underlying its effects.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is C24H27N3O5S, and it features a sulfonamide group attached to an indole structure, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity . For instance, in vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. Notably, the compound showed an IC50 value of 0.3 μM against acute lymphoblastic leukemia (ALL) cells, indicating potent activity compared to other tested compounds .
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| ALL (EU-3) | 0.3 |
| Neuroblastoma (NB1643) | 0.5 |
| Neuroblastoma (SHEP1) | 0.8 |
| Neuroblastoma (LA1–55N) | 1.2 |
These results indicate that the compound has a preferential activity towards ALL cells over neuroblastoma cells, suggesting a potential therapeutic application in hematological malignancies.
The proposed mechanism of action involves the compound's ability to interact with specific molecular targets within cancer cells. It may inhibit key signaling pathways responsible for cell proliferation and survival. The presence of the morpholino and sulfonamide groups likely enhances its binding affinity to these targets.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 1H-indole-3-sulfonyl chloride with N-(2,4-dimethylphenyl)acetamide in the presence of a base, followed by the introduction of the morpholino group through nucleophilic substitution reactions.
Table 2: Common Synthetic Routes for this compound
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Sulfonation | 1H-indole-3-sulfonyl chloride |
| 2 | Acetylation | N-(2,4-dimethylphenyl)acetamide |
| 3 | Substitution | 2-morpholino-2-oxoethyl chloride |
Case Studies and Research Findings
In one notable study, researchers evaluated the compound's effects on cell growth and apoptosis in various cancer models. The results indicated that treatment with this compound led to significant reductions in colony formation in treated cells compared to control groups . This suggests that it not only inhibits proliferation but may also induce programmed cell death.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-17-7-8-20(18(2)13-17)25-23(28)16-33(30,31)22-14-27(21-6-4-3-5-19(21)22)15-24(29)26-9-11-32-12-10-26/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBLVOPERGGKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













